Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Benzofuran-2-Carboxylic Acid Scaffold
The target compound exhibits a computed XLogP3 value of 4.8, compared to 2.4 for the unsubstituted benzofuran-2-carboxylic acid scaffold (CAS 496-41-3), representing a 2.4 log unit (100%) increase in predicted lipophilicity [1][2]. This difference exceeds the typical threshold considered meaningful for altering membrane permeability and distribution behavior in biological systems. The ortho-chloro regioisomer (CAS 1039967-31-1) shares an identical XLogP3 of 4.8, reflecting similar overall lipophilicity but not differentiating para from ortho substitution, which must be resolved by the safety and complexity evidence below [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid (CAS 496-41-3): XLogP3 = 2.4; ortho-chloro isomer (CAS 1039967-31-1): XLogP3 = 4.8 |
| Quantified Difference | ΔXLogP3 = +2.4 vs. unsubstituted parent (100% increase); ΔXLogP3 = 0 vs. ortho-chloro isomer |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 2.4 log unit increase in lipophilicity predicts substantially altered membrane partitioning, tissue distribution, and nonspecific protein binding compared to the parent scaffold, making the compound a distinctly different chemical tool for cell-based assays.
- [1] PubChem CID 2478639 (CAS 733790-56-2). Computed Properties: XLogP3 Property Value = 4.8. View Source
- [2] PubChem CID 10331, Benzofuran-2-carboxylic acid (CAS 496-41-3). Computed Properties: XLogP3 Property Value = 2.4. View Source
- [3] PubChem CID 28888287 (CAS 1039967-31-1). Computed Properties: XLogP3-AA Property Value = 4.8. View Source
